Nav1.8-IN-9

Beschreibung

Overview of Voltage-Gated Sodium Channels in Neuronal Electrogenesis

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the rapid influx of sodium ions across the cell membrane, a process fundamental to the generation and propagation of action potentials in excitable cells like neurons. nih.govnih.gov These channels are composed of a large pore-forming α-subunit and one or more smaller auxiliary β-subunits. nih.gov The α-subunit itself consists of four homologous domains, each containing six transmembrane segments. wikipedia.org In mammals, at least nine different VGSC α-subunit isoforms (Nav1.1–Nav1.9) have been identified, each with distinct structural and functional properties. nih.govphysiology.org This diversity allows for a fine-tuning of neuronal excitability. While some VGSCs are widely distributed, others exhibit more restricted expression patterns, contributing to specialized neuronal functions. nih.govnih.gov The differential expression and biophysical characteristics of these isoforms are critical in defining their specific roles in neuronal electrogenesis, from setting the resting membrane potential to shaping the action potential waveform. physiology.org

Differential Expression and Functional Significance of Nav1.8 in Primary Sensory Neurons

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in the cell bodies of primary sensory neurons located in the dorsal root ganglion (DRG) and trigeminal ganglion. mdpi.comfrontiersin.orgpnas.org Its expression is largely restricted to small-diameter nociceptive neurons, which are responsible for transmitting pain signals. wikipedia.orgnih.gov

Several key biophysical properties distinguish Nav1.8 from other sodium channel isoforms and underscore its significance in nociception:

Tetrodotoxin Resistance: Unlike most other Nav channels, Nav1.8 is resistant to blockade by nanomolar concentrations of tetrodotoxin. pnas.org

Depolarized Voltage Dependence: Nav1.8 activates at more depolarized membrane potentials and has a more depolarized voltage-dependence of inactivation compared to many other sodium channels. pnas.orgnih.gov This allows it to remain available for activation even when the neuron is in a depolarized state, such as during sustained painful stimuli. wikipedia.org

Slow Inactivation and Rapid Recovery: The channel exhibits slow inactivation kinetics and recovers rapidly from inactivation. pnas.orgnih.gov This property enables it to support the repetitive firing of action potentials, a key feature of ongoing pain signals. pnas.org

Studies have shown that Nav1.8 contributes significantly to the rising phase of the action potential in these sensory neurons, accounting for a substantial portion of the total sodium current. pnas.orgnih.gov Furthermore, its expression levels can be modulated in response to inflammation and nerve injury. For instance, increased Nav1.8 expression has been observed in animal models of inflammatory and neuropathic pain. nih.govpnas.org This upregulation is thought to contribute to the hyperexcitability of sensory neurons and the resulting pain hypersensitivity. nih.govgrantome.com

| Property | Description | Significance in Nociception |

| Expression | Predominantly in small-diameter primary sensory neurons of the DRG and trigeminal ganglion. mdpi.comfrontiersin.org | Concentrates its function in pain-sensing pathways. |

| TTX-Resistance | Resistant to blockade by tetrodotoxin. pnas.org | Allows it to function in the presence of TTX, distinguishing it from TTX-sensitive channels. |

| Voltage Dependence | Depolarized voltage dependence of activation and inactivation. pnas.orgnih.gov | Remains active during prolonged depolarization, contributing to sustained pain signaling. wikipedia.org |

| Kinetics | Slow inactivation and rapid recovery from inactivation. pnas.orgnih.gov | Supports high-frequency firing of action potentials, characteristic of chronic pain states. pnas.org |

Rationale for Nav1.8 Channel Modulation in Nociceptive Research

The specific expression pattern and crucial functional role of Nav1.8 in primary sensory neurons make it a compelling target for the development of novel analgesics. mdpi.comfrontiersin.org The modulation of Nav1.8 activity is a key area of investigation in pain research for several reasons:

Peripheral Restriction: Because Nav1.8 is primarily located in the peripheral nervous system, targeting this channel offers the potential for pain relief with a reduced risk of central nervous system side effects commonly associated with other analgesics. pnas.orgpatsnap.com

Role in Pathological Pain: A significant body of evidence from preclinical models demonstrates that Nav1.8 is involved in the pathophysiology of both inflammatory and neuropathic pain. nih.govpnas.org Genetic studies in humans have also linked mutations in the SCN10A gene to altered pain perception. mdpi.comfrontiersin.org

Contribution to Neuronal Hyperexcitability: The unique biophysical properties of Nav1.8, particularly its ability to support repetitive firing, directly contribute to the neuronal hyperexcitability that underlies chronic pain states. pnas.orgnih.gov

The development of selective Nav1.8 inhibitors, such as the chemical compound Nav1.8-IN-9, provides researchers with valuable tools to dissect the precise role of this channel in nociceptive pathways. By selectively blocking Nav1.8, researchers can investigate its contribution to action potential generation and propagation in pain-sensing neurons under various conditions. This research is crucial for validating Nav1.8 as a therapeutic target and for advancing the development of a new class of non-addictive pain medications. pnas.org The success of Nav1.8 inhibitors in preclinical models of pain further strengthens the rationale for targeting this channel. pnas.orgacs.org

Structure

3D Structure

Eigenschaften

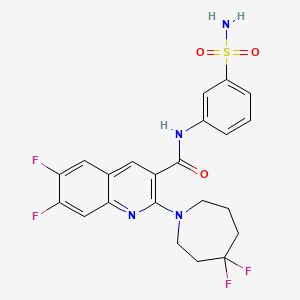

Molekularformel |

C22H20F4N4O3S |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

2-(4,4-difluoroazepan-1-yl)-6,7-difluoro-N-(3-sulfamoylphenyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C22H20F4N4O3S/c23-17-10-13-9-16(21(31)28-14-3-1-4-15(11-14)34(27,32)33)20(29-19(13)12-18(17)24)30-7-2-5-22(25,26)6-8-30/h1,3-4,9-12H,2,5-8H2,(H,28,31)(H2,27,32,33) |

InChI-Schlüssel |

XOUOWNMCEKWRFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCN(C1)C2=C(C=C3C=C(C(=CC3=N2)F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N)(F)F |

Herkunft des Produkts |

United States |

Q & A

Q. What experimental models are most appropriate for initial validation of Nav1.8-IN-9's target specificity?

To assess Nav1.8 selectivity, use heterologous expression systems (e.g., HEK293 cells) expressing Nav1.8 and related isoforms (Nav1.7, Nav1.9). Employ voltage-clamp electrophysiology to measure compound effects on channel inactivation and activation kinetics. Include negative controls (e.g., untransfected cells) and validate results with blinded data analysis to minimize bias . Dose-response curves should follow standardized protocols (e.g., 10-point dilution series) to ensure reproducibility .

Q. How should researchers design dose-response experiments to determine Nav1.8-IN-9's IC50 in neuronal cultures?

Use primary dorsal root ganglion (DRG) neurons, as they natively express Nav1.8. Apply Nav1.8-IN-9 across a logarithmic concentration range (e.g., 1 nM–100 µM) and measure inhibition of action potential firing using multi-electrode arrays. Normalize data to vehicle controls and account for batch variability by including internal reference compounds. Statistical analysis should adhere to guidelines for reporting precision (e.g., ≤3 significant figures unless justified by instrument sensitivity) .

Advanced Research Questions

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for Nav1.8-IN-9?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with target engagement. Use microdialysis in rodent pain models (e.g., chronic constriction injury) to measure drug levels in the dorsal horn. If in vivo efficacy lags despite target inhibition, evaluate off-target effects via proteome-wide selectivity panels or transcriptomic profiling .

Q. How can researchers resolve contradictions in Nav1.8-IN-9's electrophysiological data across patch-clamp and fluorescence-based assays?

Perform orthogonal validation: compare manual patch-clamp (gold standard) with high-throughput fluorescence assays (e.g., FLIPR). Control for assay-specific variables (e.g., temperature, voltage protocols). If discrepancies persist, analyze compound solubility or membrane permeability differences using HPLC and artificial membrane assays .

Q. What statistical approaches are recommended for analyzing Nav1.8-IN-9's dose-dependent effects in complex pain models?

Use mixed-effects models to account for repeated measurements (e.g., behavioral tests over time). For non-linear responses, apply log-transformation or generalized additive models. Predefine exclusion criteria (e.g., outlier thresholds) to avoid post hoc bias. Consult a statistician during experimental design to ensure adequate power and avoid Type I/II errors .

Q. How should researchers optimize Nav1.8-IN-9's pharmacokinetic properties without compromising target engagement?

Employ structure-activity relationship (SAR) studies focusing on metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA-BBB). Use molecular dynamics simulations to predict binding affinity changes after structural modifications. Validate in rodent models with telemetric monitoring of cardiovascular parameters to assess safety margins .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility of Nav1.8-IN-9's effects across laboratories?

Adopt standardized reagents (e.g., identical cell lines, buffer compositions) and share detailed protocols via platforms like Protocols.io . Perform inter-lab validation using blinded compound aliquots. Report negative results and confounding variables (e.g., animal strain differences) transparently .

Q. How can researchers mitigate batch-to-batch variability in Nav1.8-IN-9 synthesis?

Characterize each batch with NMR, LC-MS, and elemental analysis. Include a reference standard in all assays and calibrate equipment daily. For in vivo studies, use pharmacokinetic normalization to adjust for minor potency variations .

Ethical & Reporting Standards

Q. What ethical considerations apply to Nav1.8-IN-9 studies involving animal pain models?

Follow ARRIVE 2.0 guidelines for experimental design and reporting. Use the minimum sample size required for statistical significance, and implement humane endpoints (e.g., maximal tumor size). Obtain approval from institutional animal care committees and document compliance in all publications .

Q. How should researchers structure a manuscript on Nav1.8-IN-9 to meet journal requirements?

Organize the paper into Introduction, Methods (detailing cell lines, animal models, and statistical tools), Results (with raw data in supplementary files), and Discussion (addressing limitations and translational relevance). Avoid non-standard abbreviations and define technical terms upon first use. Include a data availability statement specifying repository accession codes .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.